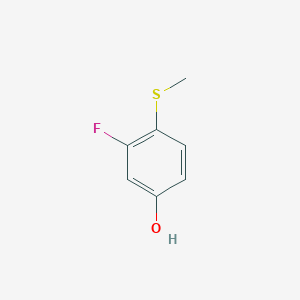

3-Fluoro-4-(methylthio)phenol

Descripción general

Descripción

3-Fluoro-4-(methylthio)phenol is a compound that is part of a broader class of chemicals that can be used as intermediates in the synthesis of various materials, including liquid crystal compounds and luminescent materials. The presence of both a fluorine atom and a methylthio group in the phenol structure suggests that it could have interesting electronic and photophysical properties, potentially useful in the development of advanced materials.

Synthesis Analysis

The synthesis of related fluorinated phenolic compounds often involves multiple steps, including protection and deprotection of functional groups, halogen exchange reactions, and cross-coupling reactions. For instance, the synthesis of 3-Fluoro-4-hexylthiophene, a compound with some structural similarities, involves perbromination followed by protection with trimethylsilyl groups and a bromine/fluorine exchange . Similarly, the synthesis of 3-Fluorin-4-cyanogens group phenol from m-fluorin anisole through a series of chemical reactions indicates the complexity and multi-step nature of synthesizing such fluorinated compounds .

Molecular Structure Analysis

The molecular structure of fluorinated phenolic compounds can be characterized using various spectroscopic techniques, such as FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction methods. Theoretical investigations using methods like DFT can provide insights into molecular geometry, vibrational frequencies, and electronic properties . The presence of fluorine and methylthio groups in the molecule is likely to influence its electronic distribution and molecular interactions, as seen in related compounds.

Chemical Reactions Analysis

Fluorinated phenolic compounds can participate in various chemical reactions, including cross-coupling reactions to create extended conjugated materials . The reactivity of such compounds can be tuned by the presence of electron-withdrawing or electron-donating substituents, which can stabilize or destabilize the frontier molecular orbitals, respectively.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-(methylthio)phenol and related compounds can be significantly influenced by their molecular structure. For example, the photoluminescence properties of cationic dithieno[3,2-b:2',3'-d]phospholes, which can be used as building blocks for conjugated polyelectrolytes, are notable and can be observed even in the solid state . The electronic properties, such as HOMO-LUMO gaps, can be investigated through cyclic voltammetry and UV-vis spectroscopy, and are affected by the substitution pattern on the phenolic ring . The presence of fluorine atoms, known for their strong electron-withdrawing nature, can lead to a significant drop in LUMO levels, affecting the material's optoelectronic properties .

Aplicaciones Científicas De Investigación

Fluorescent Chemosensors Development

A study on salicylaldehyde-based hydrazones, including derivatives closely related to 3-Fluoro-4-(methylthio)phenol, demonstrated their application as fluorescent "turn on" chemosensors for Al3+ ions. These hydrazones exhibit significant fluorescence enhancement and selectivity towards Al3+, with potential applications in living cell imaging. This research highlights the importance of such compounds in monitoring aluminum ions in biological contexts (Rahman et al., 2017).

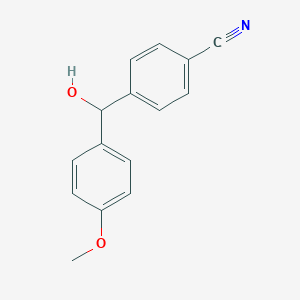

Synthesis and Characterization

The synthetic techniques and characterization of 3-Fluorin-4-cyanogens group phenol, a crucial intermediate for producing fluoride liquid crystal compounds, were explored, indicating its indispensability in the development of liquid crystal technologies (Z. Ping, 2005).

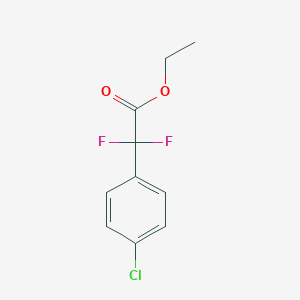

Practical Synthesis Applications

Research on the practical syntheses of 4-Fluoro-2-(methylthio)benzylamine and its derivatives, which share a structural resemblance to 3-Fluoro-4-(methylthio)phenol, underscores the relevance of these compounds in synthesizing sulfones and sulfonamides, with implications for drug development and organic chemistry (Perlow et al., 2007).

Advanced Material Applications

The synthesis and application of fluorinated phenol derivatives in Schiff base chemistry for antifungal effects present another facet of research involving 3-Fluoro-4-(methylthio)phenol analogs. These studies suggest the potential of fluorinated phenolic compounds in biomedical applications, particularly in developing new antifungal agents (Carreño et al., 2018).

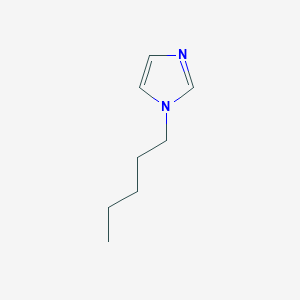

Environmental Applications

Investigations into fluorine-substituted phenolic ionic liquids for CO2 capture highlight the environmental applications of 3-Fluoro-4-(methylthio)phenol derivatives. These ionic liquids exhibit high CO2 absorption capacities, showcasing their potential in addressing climate change through carbon capture technologies (Xiao-min Zhang et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Fluoro-4-(methylthio)phenol is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium

Biochemical Pathways

The biochemical pathways affected by 3-Fluoro-4-(methylthio)phenol are primarily related to the SM coupling reaction . This reaction involves the formation of new carbon–carbon bonds, which can lead to the synthesis of a wide variety of organic compounds . The downstream effects of these reactions can vary widely depending on the specific compounds being synthesized.

Result of Action

The primary result of the action of 3-Fluoro-4-(methylthio)phenol is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide variety of organic compounds . The specific molecular and cellular effects of these compounds would depend on their individual properties and functions.

Action Environment

The action of 3-Fluoro-4-(methylthio)phenol can be influenced by various environmental factors. For example, the efficiency of the SM coupling reaction can be affected by the pH, temperature, and the presence of certain catalysts . Additionally, the stability of the compound may be influenced by factors such as light, heat, and the presence of oxygen .

Propiedades

IUPAC Name |

3-fluoro-4-methylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FOS/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRZAHZGIBFUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(methylthio)phenol | |

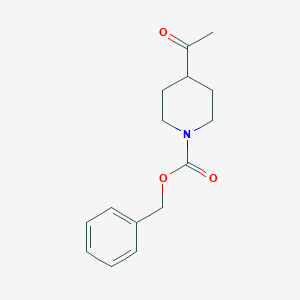

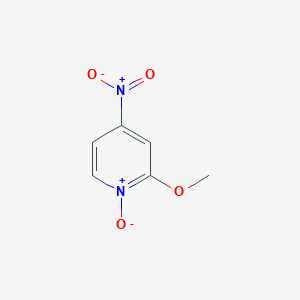

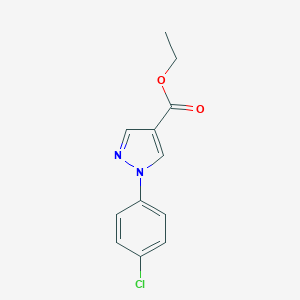

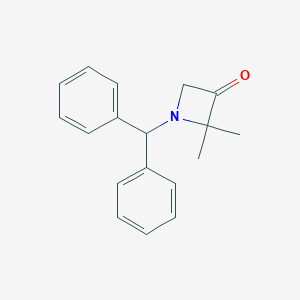

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E,6R)-2-Methyl-4-oxo-6-[(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B178230.png)

![Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B178237.png)

![2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid](/img/structure/B178261.png)